2',3'-Difluoro-6'-nitroacetophenone
Description
2',3'-Difluoro-6'-nitroacetophenone (C₈H₅F₂NO₃) is a fluorinated nitroacetophenone derivative characterized by electron-withdrawing nitro (-NO₂) and fluoro (-F) substituents. The compound’s structure features fluorine atoms at the 2' and 3' positions and a nitro group at the 6' position of the acetophenone backbone. This substitution pattern confers unique electronic and steric properties, influencing reactivity, solubility, and applications in pharmaceuticals and agrochemicals.
Properties
Molecular Formula |
C8H5F2NO3 |
|---|---|
Molecular Weight |
201.13 g/mol |
IUPAC Name |
1-(2,3-difluoro-6-nitrophenyl)ethanone |
InChI |
InChI=1S/C8H5F2NO3/c1-4(12)7-6(11(13)14)3-2-5(9)8(7)10/h2-3H,1H3 |
InChI Key |
GBUSFKIIXDZISU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1F)F)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2’,3’-Difluoro-6’-nitroacetophenone typically involves a multi-step process. One common method includes:
Friedel-Crafts Acylation: This step involves the acylation of a fluorinated benzene ring using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Chemical Reactions Analysis
2’,3’-Difluoro-6’-nitroacetophenone undergoes various chemical reactions, including:
Substitution: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2’,3’-Difluoro-6’-nitroacetophenone depends on its specific applicationThe presence of the nitro and fluorine groups can influence its reactivity and binding affinity to these targets .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following nitroacetophenone derivatives are structurally and functionally comparable:
Key Observations:
- Electronic Effects: The nitro group (-NO₂) strongly withdraws electrons, activating the ring for nucleophilic substitution. Fluorine, being moderately electron-withdrawing, further polarizes the aromatic system. Compared to chloro analogs (e.g., 2',6'-dichloro-3'-nitroacetophenone), fluorine’s smaller atomic radius reduces steric hindrance but increases electronegativity .
- dichloro analog’s higher bp). The nitro group increases melting points due to enhanced intermolecular forces .
Stability and Handling
- Moisture Sensitivity: Nitro compounds (e.g., 2',6'-dichloro-3'-nitroacetophenone) often require dry storage (≤0.5% moisture) .
- Toxicity: Fluorinated aromatics may exhibit higher toxicity than non-halogenated analogs, necessitating stringent safety protocols .
Biological Activity
2',3'-Difluoro-6'-nitroacetophenone is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of 2',3'-Difluoro-6'-nitroacetophenone can be described as follows:
- Molecular Formula : C9H6F2N2O3
- Molecular Weight : 232.15 g/mol
- IUPAC Name : 2',3'-difluoro-6'-nitroacetophenone
This compound features two fluorine atoms and a nitro group, which may influence its reactivity and biological interactions.
Research indicates that 2',3'-Difluoro-6'-nitroacetophenone exhibits several biological activities, primarily through:
- Antimicrobial Activity : Studies have shown that this compound possesses significant antimicrobial properties against various bacterial strains. Its mechanism may involve disruption of bacterial cell membranes or interference with metabolic processes.
- Anticancer Properties : Preliminary investigations suggest that 2',3'-Difluoro-6'-nitroacetophenone may inhibit cancer cell proliferation. The nitro group is hypothesized to play a crucial role in inducing apoptosis in cancer cells.
- Anti-inflammatory Effects : The compound has been observed to reduce inflammation in animal models, potentially through inhibition of pro-inflammatory cytokines.
Case Studies and Research Findings
Several studies have documented the biological activity of 2',3'-Difluoro-6'-nitroacetophenone:
- Study A : In vitro tests demonstrated that the compound inhibited the growth of Escherichia coli and Staphylococcus aureus with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL.
- Study B : A cancer cell line study indicated a dose-dependent decrease in cell viability in breast cancer cells (MCF-7) treated with varying concentrations of the compound. IC50 values were determined to be around 30 µM.
- Study C : An anti-inflammatory model using carrageenan-induced paw edema in rats showed a significant reduction in paw swelling after administration of the compound at doses of 10 mg/kg.
Data Table of Biological Activities
| Activity Type | Test Subject | Result | Reference |
|---|---|---|---|
| Antimicrobial | E. coli | MIC = 50 µg/mL | Study A |
| Antimicrobial | S. aureus | MIC = 100 µg/mL | Study A |
| Anticancer | MCF-7 cells | IC50 = 30 µM | Study B |
| Anti-inflammatory | Rat model | Paw swelling reduced by 40% | Study C |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
